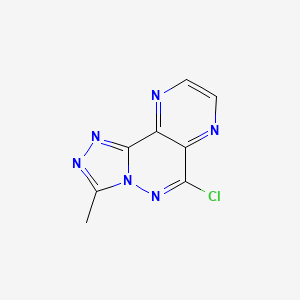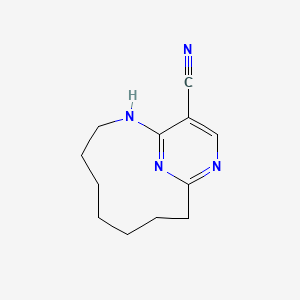
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile is a complex organic compound with the molecular formula C₁₂H₁₆N₄. It is known for its unique bicyclic structure, which includes three nitrogen atoms and a nitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize potential hazards and waste .
Análisis De Reacciones Químicas
Types of Reactions
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carboxamide
- 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carboxylate
Uniqueness
Compared to similar compounds, 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile stands out due to its specific nitrile group, which imparts unique reactivity and stability. This makes it particularly valuable in applications where these properties are desired .
Propiedades
Número CAS |
55114-39-1 |
|---|---|
Fórmula molecular |
C12H16N4 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2,11,14-triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carbonitrile |
InChI |
InChI=1S/C12H16N4/c13-8-10-9-15-11-6-4-2-1-3-5-7-14-12(10)16-11/h9H,1-7H2,(H,14,15,16) |
Clave InChI |
KEJFMFJIRDXAKR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2=NC=C(C(=N2)NCCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




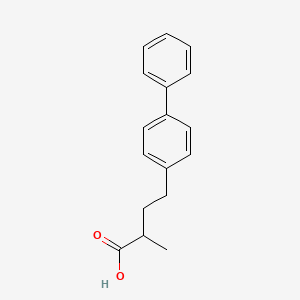

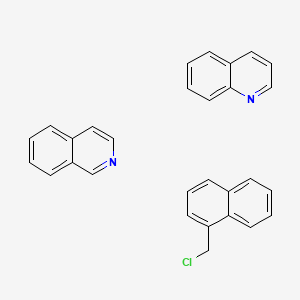
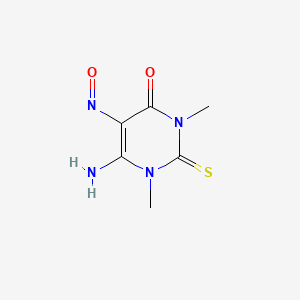
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)

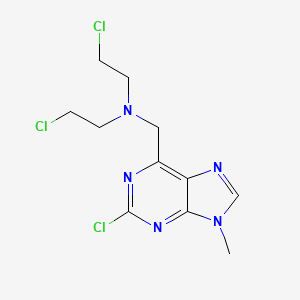

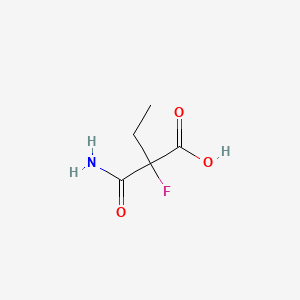
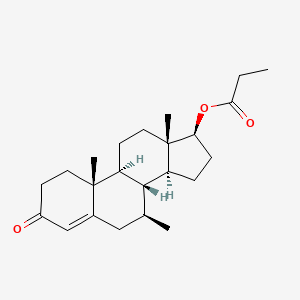
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
